10alpha-Hydroxy-delta9'11-hexahydrocannabinol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
10alpha-Hydroxy-delta9’11-hexahydrocannabinol can be synthesized through the degradation of delta-9-tetrahydrocannabinol . The synthetic route typically involves the hydroxylation of delta-9-tetrahydrocannabinol at the 10alpha position. This process requires specific reaction conditions, including the use of appropriate reagents and catalysts to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of 10alpha-Hydroxy-delta9’11-hexahydrocannabinol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The compound is then stored under controlled conditions to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
10alpha-Hydroxy-delta9’11-hexahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of 10alpha-Hydroxy-delta9’11-hexahydrocannabinol include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of 10alpha-Hydroxy-delta9’11-hexahydrocannabinol depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
10alpha-Hydroxy-delta9’11-hexahydrocannabinol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 10alpha-Hydroxy-delta9’11-hexahydrocannabinol involves its interaction with cannabinoid receptors in the body. These receptors, including CB1 and CB2, are part of the endocannabinoid system and play a crucial role in regulating various physiological processes . The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
10alpha-Hydroxy-delta9’11-hexahydrocannabinol is similar to other hydroxylated cannabinoids, such as 11-Hydroxy-delta9-tetrahydrocannabinol and 9-Hydroxy-delta9-tetrahydrocannabinol . it is unique in its specific hydroxylation pattern and the resulting chemical and biological properties. These differences make it a valuable compound for research and development in various scientific fields.
List of Similar Compounds
- 11-Hydroxy-delta9-tetrahydrocannabinol
- 9-Hydroxy-delta9-tetrahydrocannabinol
- Delta-9-tetrahydrocannabinol (THC)
- Delta-8-tetrahydrocannabinol (Delta-8-THC)
- Cannabidiol (CBD)
Properties
Molecular Formula |
C21H30O3 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(6aR,10R,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene-1,10-diol |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-21(3,4)15-10-9-13(2)20(23)18(15)19/h11-12,15,18,20,22-23H,2,5-10H2,1,3-4H3/t15-,18-,20+/m1/s1 |
InChI Key |
HDNJNVPZXVJOMB-ZTNFWEORSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@H]3[C@@H](CCC(=C)[C@@H]3O)C(OC2=C1)(C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3C(CCC(=C)C3O)C(OC2=C1)(C)C)O |
Origin of Product |
United States |
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